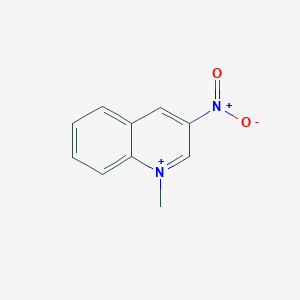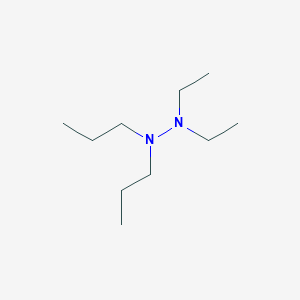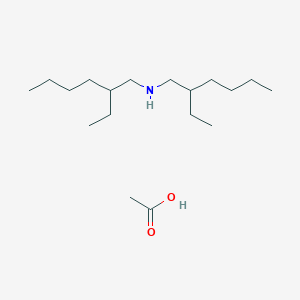
1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate is a chemical compound with the molecular formula C16H35N. It is also known by other names such as Dihexylamine, 2,2’-diethyl-; Bis(2-ethylhexyl)amine; and 2,2’-Diethyldihexylamine . This compound is characterized by its unique structure, which includes a hexanamine backbone with ethyl and ethylhexyl substituents.
Vorbereitungsmethoden
The synthesis of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate typically involves the reaction of hexanamine with ethyl and ethylhexyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-, acetate can be compared with other similar compounds such as:
Dihexylamine: Similar in structure but lacks the ethyl and ethylhexyl substituents.
Bis(2-ethylhexyl)amine: Contains two ethylhexyl groups but differs in the positioning of the substituents.
2,2’-Diethyldihexylamine: Similar in structure but with variations in the substituent groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting chemical properties.
Eigenschaften
CAS-Nummer |
50616-05-2 |
|---|---|
Molekularformel |
C18H39NO2 |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
acetic acid;2-ethyl-N-(2-ethylhexyl)hexan-1-amine |
InChI |
InChI=1S/C16H35N.C2H4O2/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2;1-2(3)4/h15-17H,5-14H2,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
XLHHQQFCZDMGEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNCC(CC)CCCC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
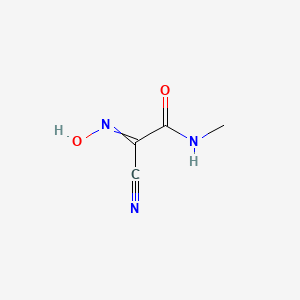
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)

![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
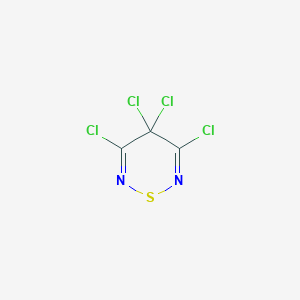
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
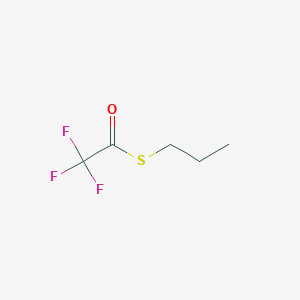
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
